4-Hydrazinyl-1,7-naphthyridin-2(1H)-one
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Overview
Description
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is an organic compound belonging to the naphthyridine family This compound is characterized by the presence of a hydrazinyl group attached to the naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,7-naphthyridin-2(1H)-one.
Hydrazination: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,7-naphthyridin-2(1H)-one
- 4-Hydroxy-1,7-naphthyridin-2(1H)-one
- 4-Methyl-1,7-naphthyridin-2(1H)-one
Uniqueness
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
54920-81-9 |
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Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
4-hydrazinyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-12-6-3-8(13)11-7-4-10-2-1-5(6)7/h1-4H,9H2,(H2,11,12,13) |
InChI Key |
IQKBFNZITMHVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)NN |
Origin of Product |
United States |
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